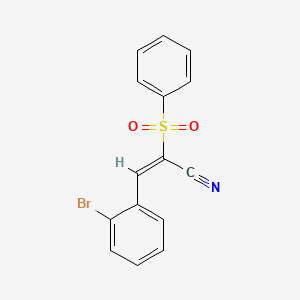
3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile" falls into a category of organic compounds known for their versatile chemical properties, which make them significant for various synthetic applications. These compounds often serve as intermediates in the synthesis of complex molecules, including pharmaceuticals, materials, and agrochemicals.
Synthesis Analysis
The synthesis of similar acrylonitrile derivatives typically involves reactions such as Knoevenagel condensation, which allows for the formation of carbon-carbon double bonds adjacent to a cyano group. This process might involve base-catalyzed condensation of aldehydes with active methylene compounds in the presence of suitable catalysts (Tammisetti et al., 2018).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common tools for analyzing the molecular structures of acrylonitrile derivatives. Such studies reveal the geometry, bond lengths, and angles, contributing to our understanding of the compound's reactivity and properties (Tammisetti et al., 2018).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are pivotal for synthesizing heterocyclic compounds. These reactions are influenced by the electronic properties of the substituents, which can be manipulated to achieve desired reactivity patterns (Vasin et al., 2015).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of acrylonitrile derivatives, can be significantly affected by the nature of the substituents. Bromine and sulfonyl groups, for instance, can increase the compound's density and boiling point due to their relatively high atomic mass and ability to engage in intermolecular interactions.
Chemical Properties Analysis
The presence of the acrylonitrile group makes these compounds highly reactive toward nucleophiles, owing to the electron-withdrawing effect of the cyano group. This reactivity is crucial for various organic transformations, including nucleophilic addition reactions, facilitating the synthesis of amine, ester, and amide derivatives. Moreover, the bromophenyl and phenylsulfonyl groups can further modulate the reactivity and selectivity of these transformations.
For more comprehensive insights and data specific to "3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile," direct experimental studies and targeted synthesis would be required. The referenced papers provide a foundation for understanding the chemical behavior and applications of related compounds, highlighting the potential versatility and utility of the target molecule in synthetic chemistry.
References:
Eigenschaften
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c16-15-9-5-4-6-12(15)10-14(11-17)20(18,19)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAWHFDDSQAAU-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666380.png)
![3-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5666382.png)
![1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5666397.png)
![N-(5-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]methyl}pyrimidin-2-yl)glycine](/img/structure/B5666402.png)
![2-allyl-9-[(2S)-2-hydroxy-2-phenylacetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666410.png)
![2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B5666418.png)
![3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5666422.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5666437.png)
![9-[(2,3-dimethoxyphenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5666445.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B5666453.png)
![2-(2-oxo-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)pyridine](/img/structure/B5666454.png)

![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)
![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)